molecular formula C12H15N7O3 B10942739 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-3-yl)methylidene]propanehydrazide

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-3-yl)methylidene]propanehydrazide

Cat. No.: B10942739
M. Wt: 305.29 g/mol
InChI Key: FTZGRDGHLJZFOF-MDWZMJQESA-N
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Description

3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.

    Hydrazide Formation: The nitro-pyrazole can be reacted with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology

In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring can participate in various biochemical interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-1H-pyrazole
  • 5-Methyl-1H-pyrazole
  • 1-Methyl-3-nitro-1H-pyrazole

Uniqueness

The unique combination of functional groups in 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N7O3

Molecular Weight

305.29 g/mol

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)-N-[(E)-(1-methylpyrazol-3-yl)methylideneamino]propanamide

InChI

InChI=1S/C12H15N7O3/c1-9-7-11(19(21)22)16-18(9)6-4-12(20)14-13-8-10-3-5-17(2)15-10/h3,5,7-8H,4,6H2,1-2H3,(H,14,20)/b13-8+

InChI Key

FTZGRDGHLJZFOF-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(=NN1CCC(=O)N/N=C/C2=NN(C=C2)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN=CC2=NN(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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